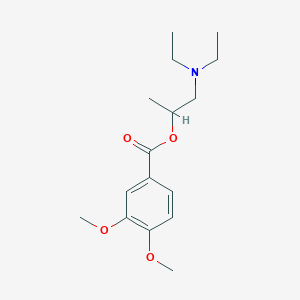
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate, also known as Tiletamine, is a dissociative anesthetic drug that is used in veterinary medicine for sedation and anesthesia. Tiletamine was first synthesized in the 1960s and was approved by the Food and Drug Administration (FDA) in 1988 for use in veterinary medicine. The drug is commonly used in combination with zolazepam, a benzodiazepine, to create a drug called Telazol, which is used in veterinary medicine for sedation and anesthesia.
作用机制
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate works by blocking the activity of the NMDA receptor, which is a receptor that is involved in learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, which is released by neurons in the brain. When the receptor is activated, it allows calcium ions to enter the neuron, which triggers a series of events that leads to the formation of new synapses and the strengthening of existing synapses. By blocking the activity of the NMDA receptor, this compound prevents the formation of new synapses and the strengthening of existing synapses, which leads to sedation and anesthesia.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. The drug causes sedation and anesthesia by blocking the activity of the NMDA receptor. This compound also has anticonvulsant properties, which means that it can prevent seizures. The drug also has analgesic properties, which means that it can relieve pain. This compound can cause respiratory depression, which means that it can slow down breathing. The drug can also cause hypotension, which means that it can lower blood pressure.
实验室实验的优点和局限性
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate has several advantages for lab experiments. The drug is a potent NMDA receptor antagonist, which means that it can be used to study the role of the receptor in learning and memory. This compound is also a dissociative anesthetic, which means that it can be used to induce anesthesia in animals for surgical procedures. However, there are also limitations to the use of this compound in lab experiments. The drug can cause respiratory depression and hypotension, which means that it can be dangerous if not used properly. This compound can also cause seizures in some animals, which can be a confounding factor in experiments that are studying the effects of the drug on the NMDA receptor.
未来方向
There are several future directions for research on 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate. One area of research is the development of new NMDA receptor antagonists that are more potent and selective than this compound. Another area of research is the development of new anesthetics that have fewer side effects than this compound. There is also a need for more research on the long-term effects of this compound on the NMDA receptor and on learning and memory. Finally, there is a need for more research on the use of this compound in combination with other drugs for sedation and anesthesia in veterinary medicine.
合成方法
The synthesis of 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate involves several steps. The first step is the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. The second step is the reaction of 3,4-dimethoxybenzoyl chloride with diethylamine to form 1-(diethylamino)propan-2-ol 3,4-dimethoxybenzoate. The final step is the reaction of 1-(diethylamino)propan-2-ol 3,4-dimethoxybenzoate with phosphorus oxychloride to form this compound.
科学研究应用
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a receptor that is involved in learning and memory. This compound is an NMDA receptor antagonist, which means that it blocks the activity of the receptor. By studying the effects of this compound on the NMDA receptor, researchers can gain a better understanding of the role of the receptor in learning and memory.
属性
分子式 |
C16H25NO4 |
|---|---|
分子量 |
295.37 g/mol |
IUPAC 名称 |
1-(diethylamino)propan-2-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H25NO4/c1-6-17(7-2)11-12(3)21-16(18)13-8-9-14(19-4)15(10-13)20-5/h8-10,12H,6-7,11H2,1-5H3 |
InChI 键 |
VWMLZFLHOTVGEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CCN(CC)CC(C)OC(=O)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
